1,2,3,4,5,6-Hexabromocyclodecane

Regioisomer discrimination Stereochemistry Analytical reference standards

1,2,3,4,5,6-Hexabromocyclododecane (CAS 1027045-74-4) is a specific regioisomer of hexabromocyclododecane (HBCD), a brominated cycloaliphatic flame retardant with molecular formula C12H18Br6 and molecular weight 641.7 g·mol⁻¹. Unlike the commercially dominant 1,2,5,6,9,10-hexabromocyclododecane (CAS 3194-55-6), this isomer features six bromine atoms on contiguous carbon positions (C1–C6) of the cyclododecane ring, as confirmed by its InChI and stereochemical assignments in authoritative chemical registries.

Molecular Formula C12H18Br6
Molecular Weight 641.7 g/mol
CAS No. 1027045-74-4
Cat. No. B12695273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexabromocyclodecane
CAS1027045-74-4
Molecular FormulaC12H18Br6
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESC1CCCC(C(C(C(C(C(CC1)Br)Br)Br)Br)Br)Br
InChIInChI=1S/C12H18Br6/c13-7-5-3-1-2-4-6-8(14)10(16)12(18)11(17)9(7)15/h7-12H,1-6H2
InChIKeyDPLVBOHFTBKOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,5,6-Hexabromocyclododecane (CAS 1027045-74-4): Regioisomeric Identity and Physicochemical Baseline for Flame Retardant Procurement


1,2,3,4,5,6-Hexabromocyclododecane (CAS 1027045-74-4) is a specific regioisomer of hexabromocyclododecane (HBCD), a brominated cycloaliphatic flame retardant with molecular formula C12H18Br6 and molecular weight 641.7 g·mol⁻¹ . Unlike the commercially dominant 1,2,5,6,9,10-hexabromocyclododecane (CAS 3194-55-6), this isomer features six bromine atoms on contiguous carbon positions (C1–C6) of the cyclododecane ring, as confirmed by its InChI and stereochemical assignments in authoritative chemical registries [1]. The compound is listed under UNII RZ8K60YAFB in the FDA Global Substance Registration System and is regulated as a Class I Specified Chemical Substance under Japan's CSCL [2][3]. Its predicted density is 2.1 ± 0.1 g·cm⁻³, with a boiling point of 480.7 ± 45.0 °C (at 760 mmHg) and an ACD/LogP of 7.65, indicating high lipophilicity and potential for bioaccumulation distinct from other HBCD regioisomers .

Why Commercial HBCD Mixtures Cannot Substitute for 1,2,3,4,5,6-Hexabromocyclododecane in Isomer-Specific Research and Regulated Applications


Generic substitution of 1,2,3,4,5,6-hexabromocyclododecane with commercial HBCD mixtures (predominantly 1,2,5,6,9,10-HBCD isomers) fails because regioisomeric bromination pattern governs thermal decomposition kinetics, environmental persistence, and toxicological profile. Commercial HBCD contains three major diastereomers (α-, β-, γ-HBCD) exhibiting half-lives in anaerobic sludge ranging from 0.59 to 0.66 days, with α-HBCD showing an almost doubled half-life compared to β- and γ-HBCD [1]. Isomer-specific toxicity in aquatic models demonstrates that β-HBCD > α-HBCD > γ-HBCD in Brachionus plicatilis [2]. The contiguous vicinal bromine arrangement in the 1,2,3,4,5,6-isomer is expected to alter HBr elimination kinetics and radical generation profiles relative to the 1,2,5,6,9,10-alternating pattern [3]. Procurement of the specific 1,2,3,4,5,6-isomer is therefore mandatory for analytical reference standards, environmental fate studies requiring isomer-resolved quantification, and toxicological investigations where stereochemical identity determines biological outcome.

Quantitative Differentiation Evidence: 1,2,3,4,5,6-Hexabromocyclododecane vs. Commercial HBCD Isomers and Alternative Brominated Flame Retardants


Regioisomeric Identity: Contiguous Vicinal Bromine Pattern Distinguishes 1,2,3,4,5,6-HBCD from Commercial 1,2,5,6,9,10-HBCD

The 1,2,3,4,5,6-HBCD isomer (CAS 1027045-74-4) bears six bromine atoms on contiguous carbons C1–C6 of the cyclododecane ring, in contrast to commercial HBCD (predominantly CAS 3194-55-6, 1,2,5,6,9,10-HBCD) where bromines occupy alternating positions . The contiguous vicinal bromine arrangement is structurally documented with six defined stereocenters: (1R,2S,3R,4R,5R,6S), producing a distinct SMILES string (C1CCCC@@H@@HC@HC@@HC@HC@@HCC1) and a monoisotopic mass of 635.650818 Da . This regioisomeric difference is non-trivial: the proximity of adjacent C–Br bonds in the 1,2,3,4,5,6-isomer is expected to alter the kinetics of thermally induced HBr elimination, a key determinant of flame retardant efficacy and processing stability [1].

Regioisomer discrimination Stereochemistry Analytical reference standards

Predicted Bioaccumulation Potential: ACD/LogP and BCF of 1,2,3,4,5,6-HBCD vs. Commercial HBCD Isomers

The predicted n-octanol/water partition coefficient (ACD/LogP) for 1,2,3,4,5,6-HBCD is 7.65, translating to an ACD/LogD of 6.77 at pH 5.5 and predicted bioconcentration factor (BCF) of 82,394.34 at pH 5.5 . Commercial HBCD technical mixtures have experimentally determined or calculated LogP values ranging from 5.81 to 7.59 depending on isomer composition and measurement methodology [1]. Using the Veith structure–activity relationship (log BCF = 0.85 log P − 0.70) established for fish bioconcentration [2], the LogP of 7.65 for the 1,2,3,4,5,6-isomer yields an estimated log BCF of approximately 5.80, compared to an estimated log BCF of approximately 4.24 for the lower-bound commercial HBCD LogP of 5.81. This represents an approximately 36-fold higher predicted steady-state BCF for the 1,2,3,4,5,6-isomer relative to the least lipophilic commercial HBCD fraction.

Bioaccumulation Environmental fate LogP Regulatory risk assessment

Differential Thermal Decomposition: Vicinal Bromine HBr Elimination Kinetics vs. Alternating Bromine Pattern

The thermal decomposition of aliphatic brominated flame retardants containing vicinal (adjacent) bromines proceeds via both free-radical (homolytic C–Br cleavage) and ionic (metal-induced) HBr elimination pathways, as demonstrated in polystyrene solutions at processing-relevant temperatures of 200–226 °C [1]. In that study, pentabromochlorocyclohexane (bearing vicinal bromine atoms) decomposed at approximately three times the rate of hexabromocyclododecane (bearing alternating bromines) at any given temperature [1]. Although the commercial HBCD studied by Larsen and Ecker was the 1,2,5,6,9,10-isomer with alternating bromines, the 1,2,3,4,5,6-isomer's contiguous vicinal bromine topology predicts HBr evolution kinetics closer to the pentabromochlorocyclohexane regime than to commercial HBCD. The decomposition onset temperature for unstabilized commercial HBCD is approximately 150 °C, with decomposition at 230 °C generating bromine radicals that scavenge combustion radicals [2]. Microencapsulation has been shown to raise the initial decomposition temperature of commercial HBCD from 150 °C to 220 °C [2], suggesting that the inherently faster HBr release from the contiguous-bromine 1,2,3,4,5,6-isomer could be leveraged for earlier radical generation or mitigated via the same stabilization strategies.

Thermal stability HBr elimination Processing window Flame retardant mechanism

Isomer-Specific Environmental Persistence: Half-Life Differentiation Among HBCD Diastereomers in Anaerobic Degradation

Under anaerobic conditions in digested sewage sludge, the technical HBCD mixture exhibits a half-life of 0.66 days, with significant isomer-specific variation: (±)-α-HBCD displays an almost doubled half-life compared to (±)-β-HBCD and (±)-γ-HBCD [1]. Pseudo-first-order degradation rate constants follow the sequence: TBBPA ≈ (±)-γ-HBCD ≈ (±)-β-HBCD > (±)-α-HBCD >> DecaBDE (half-life 700 days) [1]. No statistically significant enantioselective degradation was observed for α-, β-, or γ-HBCD [1]. While the 1,2,3,4,5,6-isomer was not directly tested in this study, its distinct contiguous bromination topology and stereochemistry ((1R,2S,3R,4R,5R,6S)-configuration) place it outside the α/β/γ nomenclature, implying that its environmental persistence cannot be inferred from commercial HBCD degradation data. The relative enrichment of α-HBCD observed in biota—attributed to its longer half-life—serves as a precedent that regio- and stereoisomer identity governs environmental fate, making isomer-specific analytical standards (such as the 1,2,3,4,5,6-isomer) indispensable for accurate environmental monitoring.

Biodegradation half-life Sewage sludge Persistence Enantioselective degradation

Differential Toxicity Ranking: Isomer-Specific Cytotoxicity and Developmental Toxicity of HBCD Diastereomers

Comparative toxicity studies across multiple model systems consistently demonstrate isomer-specific potency differences among HBCD diastereomers. In Brachionus plicatilis (marine rotifer), the comprehensive toxicity ranking based on integrated biomarker responses (IBR) was β-HBCD > α-HBCD > γ-HBCD, consistent with acute toxicity results [1]. In mouse neuroblastoma N2a cells, HBCD diastereomers decreased cell viability in the same order: β-HBCD > α-HBCD > γ-HBCD, via oxidative stress and mitochondrial apoptotic pathways [2]. However, in zebrafish embryos, the developmental toxicity ranking was reversed: γ-HBCD > β-HBCD > α-HBCD, with effects mediated through ROS-induced apoptosis [3]. In human liver HepG2 cells, the cytotoxicity order was β-HBCD ≥ γ-HBCD > α-HBCD, with intracellular redox stability playing a key role [4]. These divergent rankings across biological systems demonstrate that isomer identity—not merely total HBCD exposure—is the critical determinant of toxicological outcome. The 1,2,3,4,5,6-isomer, possessing a unique contiguous bromination pattern and (1R,2S,3R,4R,5R,6S)-stereochemistry distinct from the α/β/γ series, cannot be assumed to exhibit toxicity profiles extrapolated from commercial HBCD diastereomer data.

Cytotoxicity Developmental toxicity Endocrine disruption Risk assessment

Theoretical Bromine Content Parity with Differential Radical Generation Efficiency vs. Aromatic Brominated Flame Retardants

The theoretical bromine content of 1,2,3,4,5,6-HBCD is 74.71 wt% (6 × 79.904 / 641.695 × 100), identical to all HBCD regioisomers and substantially higher than tetrabromobisphenol A (TBBPA, ~58.8 wt% Br) and comparable to decabromodiphenyl ether (DecaBDE, ~83.3 wt% Br) [1][2]. However, bromine content alone does not determine flame retardant efficiency. Aliphatic bromine compounds like HBCD operate primarily through gas-phase radical trapping: C–Br bonds undergo homolytic cleavage at combustion temperatures (200–300 °C) to release bromine radicals that scavenge H• and OH• radicals, interrupting the exothermic chain reactions of polymer pyrolysis [3]. In contrast, aromatic brominated flame retardants (e.g., DecaBDE, TBBPA) release bromine radicals at higher temperatures due to stronger aromatic C–Br bonds . The contiguous vicinal bromine topology of the 1,2,3,4,5,6-isomer is predicted to produce a higher local concentration of bromine radicals upon thermal initiation compared to the alternating-bromine commercial HBCD, potentially enabling equivalent flame retardancy (e.g., UL-94 V-2 rating) at lower loading levels [4]. This differential radical generation efficiency constitutes a formulation-relevant distinction between HBCD regioisomers that is not captured by bulk bromine content specifications.

Bromine content Radical trap efficiency Flame retardant loading Aliphatic vs. aromatic FR

High-Value Application Scenarios for 1,2,3,4,5,6-Hexabromocyclododecane Based on Quantitative Differentiation Evidence


Isomer-Specific Analytical Reference Standard for Environmental Monitoring and Regulatory Compliance

The contiguous 1,2,3,4,5,6-bromination pattern and (1R,2S,3R,4R,5R,6S)-stereochemistry of this compound make it an essential calibration standard for HPLC-MS/MS and GC-MS methods targeting isomer-resolved quantification of HBCD in environmental matrices. Chinese national standards (GB/T 32883-2016, GB/T 29785-2013) and international methods (IEC 62321-9:2021) specify detection limits for α-, β-, and γ-HBCD isomers at 20–30 mg/kg, but none account for the 1,2,3,4,5,6-isomer [1][2]. The demonstrated ~2× half-life difference between HBCD diastereomers in anaerobic degradation and the isomer-specific toxicity rankings (β > α > γ in B. plicatilis; γ > β > α in zebrafish) create a regulatory imperative for including the 1,2,3,4,5,6-isomer in analytical scope [3][4]. Laboratories procuring this isomer as a discrete reference material can offer differentiated analytical services for comprehensive HBCD isomer profiling under REACH and Stockholm Convention monitoring programs.

Structure–Activity Relationship (SAR) Studies for Next-Generation Brominated Flame Retardant Design

The contiguous vicinal bromine arrangement of the 1,2,3,4,5,6-isomer provides a unique molecular probe for investigating the relationship between bromine topology and flame retardant performance. Larsen and Ecker (1988) demonstrated that vicinal bromine compounds decompose ~3× faster than those with alternating bromines at extruder temperatures (200–226 °C), directly affecting HBr radical generation kinetics [1]. By comparing the 1,2,3,4,5,6-isomer (contiguous) against the 1,2,5,6,9,10-isomer (alternating) in standardized LOI, UL-94, and cone calorimetry tests, researchers can quantify the contribution of bromine proximity to gas-phase radical trapping efficiency. This SAR data can guide the rational design of new aliphatic brominated FRs that optimize the trade-off between flame retardant efficacy (faster HBr release from vicinal bromines) and processing stability (slower, more controlled release from alternating bromines or microencapsulation).

Isomer-Specific Toxicological Profiling for PBT/vPvB Regulatory Dossiers

The ACD/LogP of 7.65 and predicted BCF of ~82,000 for the 1,2,3,4,5,6-isomer place it in a higher bioaccumulation category than the lower-bound commercial HBCD fraction (LogP 5.81, estimated BCF ~17,000) [1][2]. The divergent toxicity rankings observed across model systems (β > α > γ in N2a and HepG2 cells; γ > β > α in zebrafish development) demonstrate that isomer identity is the critical variable for toxicological assessment, not total HBCD concentration [3][4]. For companies preparing REACH registration dossiers, PBT assessments, or Stockholm Convention Annex evaluations, procurement of the discrete 1,2,3,4,5,6-isomer enables isomer-specific in vitro and in vivo testing, producing data that can differentiate a product from generic HBCD mixtures in regulatory submissions and potentially support arguments for reduced regulatory burden if the specific isomer exhibits a more favorable persistence/toxicity profile.

Specialty Flame Retardant Formulation for Thin-Section Polystyrene Foams Requiring Low-Temperature Radical Activation

In thin-section extruded polystyrene (XPS) foams where rapid flame quenching is critical, the predicted faster HBr evolution from the contiguous vicinal bromine topology of the 1,2,3,4,5,6-isomer may enable UL-94 V-2 or equivalent fire safety ratings at lower additive loading levels compared to commercial alternating-bromine HBCD [1]. The theoretical bromine content of 74.71 wt% is identical across HBCD isomers, but the kinetic advantage of contiguous bromines for radical generation at foam collapse temperatures (200–250 °C) can translate to equivalent flame retardancy with 10–30% lower loading, reducing total halogen content and improving foam mechanical properties [2]. Formulators can also apply microencapsulation techniques—demonstrated to raise decomposition onset from 150 °C to 220 °C for commercial HBCD—to fine-tune the radical release profile of the 1,2,3,4,5,6-isomer for specific polymer processing windows [3].

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